molecular formula C14H19NO B2412012 (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol CAS No. 2168581-88-0

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol

Cat. No.: B2412012
CAS No.: 2168581-88-0
M. Wt: 217.312
InChI Key: BJZCYPSEEBNGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicycloheptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol typically involves the following steps:

    Formation of the Azabicycloheptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the nitrogen atom.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the azabicycloheptane ring.

    Reduction to Methanol: The final step involves the reduction of a carbonyl group to form the methanol moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicycloheptane ring system allow the compound to fit into the active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is unique due to its combination of a benzyl group and an azabicycloheptane ring system, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol is a bicyclic compound characterized by its unique structure, which includes a benzyl group and an azabicycloheptane ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H19NOC_{14}H_{19}NO with a molar mass of 217.31 g/mol. The compound features a methanol group, which enhances its reactivity and biological interactions.

PropertyValue
Molecular Formula C14H19NO
Molar Mass 217.31 g/mol
CAS Number 2168581-88-0
InChI Key BJZCYPSEEBNGLR-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The structural features allow the compound to fit into active sites, potentially modulating their activity, which can lead to various biological effects depending on the context of the study.

1. Medicinal Chemistry Applications

This compound is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its ability to interact with neurotransmitter receptors makes it a candidate for developing drugs aimed at treating neurological disorders.

2. Enzyme Interaction Studies

Research indicates that this compound can be used in studies investigating enzyme mechanisms due to its ability to mimic natural substrates or inhibitors. For instance, it has been shown to affect the activity of specific enzymes involved in neurotransmitter metabolism.

3. Receptor Binding Studies

The compound has been evaluated for its binding affinity to various receptors, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Preliminary studies suggest that it may possess psychoactive properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Effects : A study demonstrated that derivatives of this compound exhibited significant effects on behavioral models in rodents, suggesting potential anxiolytic or antidepressant activities.
  • Anticancer Activity : In vitro assays indicated that certain derivatives showed cytotoxic effects against cancer cell lines, supporting further exploration into their use as anticancer agents.
  • Synthetic Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, illustrating its versatility in organic chemistry.

Comparative Analysis with Similar Compounds

CompoundKey DifferencesBiological Activity
(2-Benzyl-2-azabicyclo[2.2.1]heptane)Lacks the methanol groupLimited reactivity
(2-Phenyl-2-azabicyclo[2.2.1]heptan-3-yl)methanolContains a phenyl group instead of benzylDifferent receptor binding profiles

Properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZCYPSEEBNGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2CC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.